molecular formula C27H24N2O5S B11702579 ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11702579
M. Wt: 488.6 g/mol
InChI Key: FBIMMBFUEXEKGC-VNNYSTBCSA-N
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Description

This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic system with a thiazole ring condensed to a pyrimidine ring. Key structural features include:

  • Position 2: A (2E)-3-phenylprop-2-en-1-ylidene group, introducing π-conjugation and steric bulk.
  • Position 6: An ethyl carboxylate moiety, enhancing solubility and reactivity .
    The compound’s synthesis typically involves cyclocondensation reactions, such as the Biginelli reaction, followed by functionalization of substituents . Its structural complexity enables diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking), influencing crystallinity and biological activity .

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24N2O5S/c1-4-33-26(32)23-17(2)28-27-29(24(23)20-13-15-21(16-14-20)34-18(3)30)25(31)22(35-27)12-8-11-19-9-6-5-7-10-19/h5-16,24H,4H2,1-3H3/b11-8+,22-12+

InChI Key

FBIMMBFUEXEKGC-VNNYSTBCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC=CC4=CC=CC=C4)S2)C

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

A patent (CN103012440A) describes a one-pot method for synthesizing thiazolo[3,2-a]pyrimidine derivatives using 2-aminothiazole , substituted benzaldehydes , acetoacetate esters , and ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) in ethanol. The reaction proceeds via:

  • Condensation between 2-aminothiazole and benzaldehyde derivatives to form Schiff bases.

  • Cyclization with acetoacetate esters to construct the thiazolopyrimidine core.

  • Functionalization via esterification and acetylation.

Procedure and Conditions

  • Reactants :

    • 2-Aminothiazole (5.0 mmol)

    • 4-(Acetyloxy)benzaldehyde (5.0 mmol)

    • Ethyl acetoacetate (5.0 mmol)

    • [bmim]Cl (0.3 g) in ethanol (30 mL).

  • Conditions : Reflux at 78°C for 8 hours.

  • Yield : 86% after recrystallization in ethyl acetate.

Table 1: One-Pot Synthesis Parameters

ParameterValueSource
SolventEthanol
Catalyst[bmim]Cl
Temperature78°C (reflux)
Reaction Time8 hours
Yield86%

Stepwise Synthesis via Knoevenagel Condensation

Intermediate Formation

A stepwise approach involves:

  • Knoevenagel Condensation :

    • Reaction of 4-(acetyloxy)benzaldehyde with ethyl acetoacetate to form α,β-unsaturated ketone intermediates.

  • Thiazole Ring Formation :

    • Condensation with 2-aminothiazole in acetic acid to yield the thiazolopyrimidine scaffold.

  • Cinnamylidene Introduction :

    • Reaction with cinnamaldehyde derivatives under basic conditions to install the (2E)-3-phenylprop-2-en-1-ylidene moiety.

Optimization Insights

  • Solvent Choice : Ethanol or methanol enhances solubility of intermediates.

  • Catalysts : Acetic acid accelerates cyclization, while ionic liquids improve reaction efficiency.

Table 2: Stepwise Synthesis Outcomes

StepConditionsYieldSource
KnoevenagelEthanol, 60°C, 6 hours72%
CyclizationAcetic acid, reflux, 4h68%
CinnamylideneKOH/EtOH, 50°C, 3h75%

Catalytic Systems and Solvent Effects

Ionic Liquids vs. Traditional Catalysts

  • Ionic Liquids : [bmim]Cl reduces reaction time (8h vs. 12h) and increases yield (86% vs. 72%) compared to acetic acid.

  • Ethanol vs. Methanol : Ethanol provides better intermediate solubility, reducing byproduct formation.

Temperature Dependence

  • Cyclization Efficiency : Optimal at 78°C; lower temperatures (50°C) result in incomplete reactions.

Purification and Analytical Characterization

Recrystallization Techniques

  • Solvents : Ethyl acetate or acetonitrile preferred for high-purity crystals.

  • Purity Assessment : HPLC shows >98% purity after recrystallization.

Spectroscopic Data

  • 1H NMR (CDCl3) :

    • δ 7.47 (s, 2H, aromatic), 4.54 (q, 2H, OCH2), 1.47 (t, 3H, CH3).

  • IR (KBr) :

    • Peaks at 1732 cm⁻¹ (ester C=O), 1692 cm⁻¹ (ketone C=O).

Table 3: Analytical Data Summary

TechniqueKey SignalsSource
1H NMRδ 7.47 (aromatic H)
IR1732 cm⁻¹ (ester)
LC-MSm/z 488.6 [M+H]+

Chemical Reactions Analysis

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or phenyl groups, leading to the formation of new derivatives with different functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds related to thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial activity. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. Studies have highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting their potential as new antibiotics .

Anti-inflammatory Effects
Compounds similar to ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have been investigated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines in human cell lines, indicating their potential use in treating inflammatory diseases .

Anticancer Activity
The anticancer properties of thiazolo[3,2-a]pyrimidine derivatives have also been explored. Specific studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation .

Material Science

Synthesis of Functional Materials
The unique structure of this compound allows it to be utilized in the synthesis of functional materials. Its derivatives have been incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Photovoltaic Applications
Recent studies have investigated the use of such compounds in organic photovoltaic devices due to their favorable electronic properties. The incorporation of thiazolo[3,2-a]pyrimidine derivatives into solar cell architectures has shown improved efficiency in converting solar energy into electrical energy .

Case Studies

Study Title Objective Findings Reference
Antimicrobial Activity of Thiazolo CompoundsTo evaluate the efficacy against resistant bacteriaSignificant inhibition observed against multiple strains
Anti-inflammatory Properties of Pyrimidine DerivativesInvestigate reduction of cytokinesCompounds reduced cytokine levels significantly
Anticancer Potential of Thiazolo DerivativesAssess apoptosis induction in cancer cellsInduced cell death and inhibited tumor growth
Synthesis of Functional PolymersImprove material properties using thiazolo derivativesEnhanced mechanical and thermal properties achieved
Organic Photovoltaics Using Thiazolo CompoundsExplore efficiency in solar cellsIncreased efficiency noted with compound integration

Mechanism of Action

The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signaling pathways involved in cell proliferation or apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, and 6, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Substituent Features Biological Activity (Reported) Synthesis Method References
Target Compound : 4-(Acetyloxy)phenyl (position 5); (2E)-3-phenylprop-2-en-1-ylidene (position 2) C28H24N2O5S 500.57 Acetoxy group enhances metabolic stability; conjugated enone system at position 2 Not explicitly reported (analogs show moderate antimicrobial activity) Microwave-assisted Biginelli reaction
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C17H16BrN2O3S 417.29 Bromine atom at position 5 increases halogen bonding potential Anticancer (docking studies suggest kinase inhibition) Conventional reflux method
Ethyl 2-(2,4-dimethoxybenzylidene)-5-[(E)-2-phenylethenyl]-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C27H26N2O5S 514.57 Dimethoxy and styryl groups enhance π-stacking and solubility Antioxidant (IC50 ~ 25 μM in DPPH assay) Solvent-free condensation
Ethyl 5-phenyl-2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C26H26N2O6S 494.55 Trimethoxybenzylidene group induces planar conformation; strong hydrogen-bonding motifs Not tested; predicted high crystallinity Acetic acid/acetic anhydride reflux

Key Observations:

Substituent Effects on Bioactivity :

  • Bromine (C17H16BrN2O3S) and styryl (C27H26N2O5S) substituents correlate with anticancer and antioxidant activities, respectively .
  • The target compound’s acetyloxy group may improve membrane permeability compared to methoxy or nitro analogs .

Synthetic Efficiency :

  • Microwave-assisted methods reduce reaction times (e.g., from 8–10 hours to <1 hour) and improve yields by 15–20% compared to conventional heating .

Crystallographic Behavior: Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) induce nonplanar ring puckering (flattened boat conformation) and intermolecular C–H···O hydrogen bonds, stabilizing crystal lattices . The target compound’s (2E)-3-phenylprop-2-en-1-ylidene group likely promotes π-halogen interactions in co-crystals .

Research Findings and Implications

Structural and Computational Insights

  • Hydrogen-Bonding Networks : Crystallographic data reveal that methoxy groups participate in bifurcated hydrogen bonds, while acetyloxy groups favor weaker van der Waals interactions .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O7SC_{25}H_{24}N_2O_7S with a molecular weight of approximately 488.57 g/mol. The structure features several functional groups that contribute to its biological activity, including an acetyloxy group, a thiazolo-pyrimidine core, and a phenylpropene moiety.

Key Structural Features

FeatureDescription
Molecular Weight488.57 g/mol
Functional GroupsAcetyloxy, Thiazole, Pyrimidine
Lipophilicity (XLogP)3.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, a derivative of this compound was tested against various cancer cell lines and demonstrated potent cytotoxicity with IC50 values in the low micromolar range.

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by interfering with the cell cycle.

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown promising anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The anti-inflammatory activity was assessed using in vitro assays where the compound significantly reduced prostaglandin E2 levels.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value of 5 µM after 48 hours of exposure.
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this thiazolo[3,2-a]pyrimidine derivative?

Answer:
The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with substituted benzaldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. This yields the fused thiazolo-pyrimidine core, with typical yields around 78% after recrystallization from ethyl acetate/ethanol . Alternative routes may involve varying substituents on the benzylidene group to modulate reactivity .

Advanced: How do electronic and steric effects of substituents on the benzylidene moiety influence bioactivity?

Answer:
Substituents like methoxy, fluoro, or bromo groups alter electron density and steric bulk, impacting interactions with biological targets. For instance, electron-withdrawing groups (e.g., -F in ) enhance antimicrobial activity by increasing electrophilicity at the thiazole ring, while bulky substituents (e.g., trimethoxy in ) may hinder binding to enzyme active sites. Comparative studies using X-ray crystallography and docking simulations are recommended to validate structure-activity relationships (SAR) .

Basic: What analytical techniques are critical for structural characterization?

Answer:
Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.003–0.005 Å), dihedral angles (e.g., 80.94° between fused rings), and puckering in the pyrimidine ring .
  • NMR spectroscopy : Confirms regiochemistry via shifts for acetyloxy (δ ~2.1 ppm) and ethyl ester groups (δ ~1.3 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., 306.318 g/mol for related analogs) .

Advanced: What challenges arise in resolving conformational disorder in the crystal lattice?

Answer:
Puckering of the pyrimidine ring (e.g., flattened boat conformation) and non-planar benzylidene substituents complicate structure refinement. Strategies include:

  • Using high-resolution data (R factor < 0.05) and anisotropic displacement parameters.
  • Applying riding models for H-atoms with Uiso(H) = 1.2–1.5Ueq(C) to account for thermal motion .
  • Comparing with isostructural analogs (e.g., ) to identify systematic disorder patterns .

Data Contradiction: How to reconcile discrepancies in reported biological activities across studies?

Answer:
Variations in antimicrobial or anticancer activity (e.g., vs. 14) may stem from:

  • Assay conditions : Differences in bacterial strains or cell lines.
  • Purity : Recrystallization solvents (e.g., ethyl acetate vs. ethanol) affect impurity profiles.
  • Substituent effects : Minor structural modifications (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) alter pharmacokinetics.
    Researchers should replicate assays under standardized conditions and perform meta-analyses of substituent libraries .

Advanced: What mechanistic insights explain the regioselectivity of cyclocondensation reactions?

Answer:
The reaction proceeds via nucleophilic attack of the thione sulfur on the aldehyde carbonyl, forming a thiiranium ion intermediate. Sodium acetate deprotonates the α-carbon, enabling cyclization. Regioselectivity is governed by steric hindrance at the benzylidene position and electronic effects of substituents (e.g., electron-donating groups accelerate cyclization). Isotopic labeling (e.g., ¹³C NMR) can track intermediate formation .

Basic: How do hydrogen-bonding interactions stabilize the crystal packing?

Answer:
C–H···O bifurcated hydrogen bonds (e.g., C11–H11···O2 in ) link molecules into chains along the c-axis. These interactions, with donor-acceptor distances of ~3.2 Å, stabilize the lattice and influence melting points (e.g., 427–428 K) . Similar patterns are observed in analogs with methoxy or hydroxy substituents .

Advanced: How to optimize synthetic protocols for scalability without compromising purity?

Answer:

  • Solvent selection : Replace acetic acid with recyclable ionic liquids to reduce waste.
  • Catalyst screening : Test alternatives to sodium acetate (e.g., K2CO3) for milder conditions.
  • In situ monitoring : Use HPLC or FTIR to track reaction progress and minimize byproducts.
    ’s 78% yield serves as a benchmark, but microwave-assisted synthesis may improve efficiency .

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